molecular formula C13H28O8P2 B072350 Ethyl 3,3-bis(diethoxyphosphoryl)propanoate CAS No. 1112-29-4

Ethyl 3,3-bis(diethoxyphosphoryl)propanoate

Cat. No. B072350
Key on ui cas rn: 1112-29-4
M. Wt: 374.3 g/mol
InChI Key: ZTCYNURFGOPDSN-UHFFFAOYSA-N
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Patent
US05728650

Procedure details

A solution of NaOH (4.00 g, 100 mmol) in water (50 ml) was added to a solution of ethyl 3,3-bis(diethoxyphosphinyl)propionate (32.6 g, 87 mmol) in EtOH (100 ml), and heated at 80° C. for 1 hour. After cooling, the EtOH was evaporated, and the residue was acidified to methyl orange with 12N HCl. The product was extracted into dichloromethane (5×50 ml). The organic layer was dried (Na2SO4) and concentrated to give the title compound (28.8 g, 96%) as a viscous oil.
Name
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
32.6 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
title compound
Yield
96%

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH2:3]([O:5][P:6]([O:23][CH2:24][CH3:25])([CH:8]([P:15]([O:20][CH2:21][CH3:22])([O:17][CH2:18][CH3:19])=[O:16])[CH2:9][C:10]([O:12]CC)=[O:11])=[O:7])[CH3:4]>O.CCO>[O:20]([P:15]([O:17][CH2:18][CH3:19])([CH:8]([P:6]([O:5][CH2:3][CH3:4])([O:23][CH2:24][CH3:25])=[O:7])[CH2:9][C:10]([OH:12])=[O:11])=[O:16])[CH2:21][CH3:22] |f:0.1|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
32.6 g
Type
reactant
Smiles
C(C)OP(=O)(C(CC(=O)OCC)P(=O)(OCC)OCC)OCC
Name
Quantity
50 mL
Type
solvent
Smiles
O
Name
Quantity
100 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the EtOH was evaporated
EXTRACTION
Type
EXTRACTION
Details
The product was extracted into dichloromethane (5×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
title compound
Type
product
Smiles
O(CC)P(=O)(C(CC(=O)O)P(=O)(OCC)OCC)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 28.8 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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